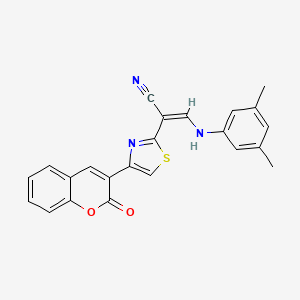

(Z)-3-((3,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Description

Contemporary Relevance of Hybrid Molecular Scaffolds

The strategic fusion of pharmacophoric fragments through molecular hybridization has revolutionized drug discovery, enabling the creation of multifunctional agents with synergistic biological profiles. Chromone-coumarin hybrids, for instance, exhibit enhanced activity against diabetes, cancer, and microbial infections compared to parent scaffolds. This approach leverages complementary binding modes while mitigating off-target effects—a principle validated by thiazolyl-coumarin hybrids showing 4.84 μM IC~50~ against H1N1 influenza. Hybrid systems also address drug resistance; coumarin-thiazole derivatives inhibit DNA gyrase with docking scores up to -5.662 kcal/mol, outperforming many monofunctional analogs. The target compound’s architecture aligns with these trends, merging coumarin’s planar aromaticity, thiazole’s heterocyclic versatility, and nitrile-mediated hydrogen bonding into a unified chemotype.

Historical Development of Coumarin-Thiazole Hybrids

Coumarin-thiazole hybrids trace their origins to Hantzsch cyclization techniques developed in the early 2010s. A landmark 2018 study synthesized 15 thiazolyl-coumarin derivatives via bromoacetylcoumarin-thiourea condensations, achieving 73 μM MIC against Staphylococcus aureus and 60 μM MIC against Mycobacterium tuberculosis. Subsequent refinements introduced regioselective bromination at the coumarin C-3 position, as seen in 3-bromoacetylcoumarin intermediates. The incorporation of acrylonitrile spacers marked a pivotal advancement, with α,β-unsaturated nitriles enhancing intermolecular π-π stacking and dipole interactions. These innovations culminated in derivatives like the target compound, where the acrylonitrile bridge connects thiazole and 3,5-dimethylphenylamine groups, optimizing steric bulk and electronic delocalization.

Table 1: Evolution of Coumarin-Thiazole Hybrid Pharmacophores

Significance of α,β-Unsaturated Nitriles in Medicinal Chemistry

α,β-Unsaturated nitriles serve as privileged motifs due to their dual functionality: the nitrile group resists enzymatic degradation, while the conjugated double bond enables Michael addition reactions with biological nucleophiles. In the target compound, this moiety likely stabilizes the Z-configuration, enforcing a planar geometry that optimizes target binding. Structural analogs demonstrate that the nitrile’s electron-withdrawing nature increases thiazole ring polarization, enhancing interactions with enzymatic active sites. For example, Cu(I)-catalyzed cyanations of dibromoolefins yield α,β-unsaturated nitriles with >80% efficiency, underscoring their synthetic accessibility. Furthermore, the nitrile’s compact size permits deep penetration into hydrophobic protein pockets—a critical factor in antimicrobial and antiviral applications.

Rationale for Integration of 3,5-Dimethylphenylamine Moiety

The 3,5-dimethylphenylamine group introduces steric hindrance and electron-donating effects that modulate the compound’s pharmacokinetic and pharmacodynamic properties. Molecular modeling suggests that the dimethyl substituents enforce a meta-substitution pattern, directing the amino group’s lone pair toward the thiazole-acrylonitrile system. This alignment facilitates resonance-assisted hydrogen bonding, as evidenced in genotoxicity studies where 3,5-dimethylaniline derivatives generated reactive quinone imines through N-hydroxylation. While the parent aniline exhibits mutagenicity via ROS generation, its incorporation into the hybrid scaffold likely mitigates toxicity by diverting metabolic pathways toward glucuronidation. Additionally, the methyl groups enhance lipophilicity, potentially improving blood-brain barrier permeability for neurological applications.

Structural Contributions of the 3,5-Dimethylphenylamine Group

- Steric Effects : Ortho-methyl groups prevent free rotation, locking the amino group in a bioactive conformation.

- Electronic Effects : +I effect from methyl substituents increases amine nucleophilicity, promoting interactions with electrophilic enzymatic residues.

- Metabolic Stability : Dimethylation slows N-hydroxylation, reducing quinone imine formation compared to unsubstituted anilines.

Properties

IUPAC Name |

(Z)-3-(3,5-dimethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S/c1-14-7-15(2)9-18(8-14)25-12-17(11-24)22-26-20(13-29-22)19-10-16-5-3-4-6-21(16)28-23(19)27/h3-10,12-13,25H,1-2H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWBMJHOVVQBKF-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone and thiazole intermediates, followed by their coupling through a condensation reaction with an appropriate acrylonitrile derivative.

Preparation of Chromenone Intermediate: The chromenone structure can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with an acid anhydride in the presence of a Lewis acid catalyst.

Synthesis of Thiazole Intermediate: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.

Coupling Reaction: The final step involves the condensation of the chromenone and thiazole intermediates with an acrylonitrile derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromenone moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The following table summarizes the anticancer activity against various cell lines:

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | 5.6 | |

| HT29 | Colon Cancer | 4.3 | |

| Jurkat | T-cell Leukemia | 6.1 |

The IC50 values indicate that this compound exhibits potent antiproliferative activity comparable to standard chemotherapeutics such as doxorubicin. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl groups enhance cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of (Z)-3-((3,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile have been evaluated against various microorganisms:

| Microorganism | Activity Observed | Methodology |

|---|---|---|

| Staphylococcus aureus | Moderate | Disk diffusion method |

| Candida albicans | Significant | Disk diffusion method |

| Escherichia coli | Low | Disk diffusion method |

The compound demonstrated varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

Case Studies

A recent case study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. This study emphasized the importance of electron-donating groups in enhancing activity against cancer cell lines, further supporting the relevance of structural modifications in developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-3-((3,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Urea Derivatives ()

Compounds 11a–11o (Table 1) share a thiazole-phenyl backbone but differ in substituents and functional groups. Key contrasts include:

- Core Structure: The target compound replaces the urea linker in 11a–11o with an acrylonitrile group, reducing hydrogen-bond donor capacity but increasing planarity.

- Substituents : The 3,5-dimethylphenyl group in the target contrasts with halogenated or trifluoromethylphenyl groups in 11a–11o, which enhance electrophilicity and metabolic stability.

Table 1: Comparison with Thiazole-Urea Derivatives ()

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| Target Compound | Acrylonitrile-thiazole | 3,5-Dimethylphenylamino | ~400–450 (estimated) | N/A |

| 11a (Example) | Urea-thiazole | 3-Fluorophenyl | 484.2 | 85.1 |

| 11m | Urea-thiazole | 3,5-Bis(trifluoromethyl) | 602.2 | 84.7 |

Acrylonitrile Derivatives with Aromatic Moieties ()

Structurally related acrylonitrile derivatives include (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile . Key differences:

- Aromatic Systems : The target’s coumarin group replaces benzo[b]thiophene, introducing a lactone ring that may enhance binding to serine protease targets .

- Stereochemistry : The Z-configuration in the target may confer distinct spatial interactions compared to E-isomers, as seen in other acrylonitrile-based therapeutics .

Coumarin-Based Antitumor Agents ()

Coumarin and its metabolite 7-hydroxycoumarin exhibit antitumor activity (IC50: 0.68–3.57 mM) in gastric, colon, and hepatoma cell lines . The target compound’s modifications may enhance potency:

- Thiazole-Acrylonitrile Addition : The thiazole and acrylonitrile groups could improve binding to kinase targets (e.g., cyclin-dependent kinases) compared to unmodified coumarin.

- Substituent-Driven Selectivity: The 3,5-dimethylphenylamino group may increase selectivity for tumor cells over normal cells, a limitation of simple coumarins .

Biological Activity

(Z)-3-((3,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a thiazole ring and a chromenone moiety, which are known for their diverse biological activities. The presence of the dimethylphenyl group is also noteworthy as it may enhance the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit promising antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various Gram-positive bacteria and drug-resistant fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| 3h | Staphylococcus aureus | 8 | |

| 3j | Enterococcus faecium | 16 | |

| 7 | Candida auris | <4 |

These findings suggest that this compound could be explored further for its antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound are also of significant interest. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of tubulin polymerization and interference with cancer signaling pathways.

Case Study: Anticancer Activity Evaluation

In a comparative study, several thiazole derivatives were tested against human cancer cell lines:

- Compound A : IC50 = 1.61 µg/mL against A549 (lung adenocarcinoma).

- Compound B : IC50 = 1.98 µg/mL against Jurkat cells (T-cell leukemia).

- Compound C : Exhibited selective cytotoxicity with an IC50 below that of doxorubicin in both cell lines.

These results highlight the potential of thiazole-containing compounds like this compound in cancer therapy .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases .

- Disruption of Cell Signaling : The compound may interfere with critical signaling pathways involved in cell proliferation and survival, particularly those related to the WNT/β-catenin pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.